molecular formula C14H11BrFNO2 B7989538 Benzyl (3-bromo-5-fluorophenyl)carbamate

Benzyl (3-bromo-5-fluorophenyl)carbamate

Cat. No.: B7989538
M. Wt: 324.14 g/mol
InChI Key: NXBCAFSWVYPXHO-UHFFFAOYSA-N
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Description

Benzyl (3-bromo-5-fluorophenyl)carbamate is an organic compound with the molecular formula C14H11BrFNO2 It is a derivative of carbamate, featuring a benzyl group attached to a 3-bromo-5-fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-bromo-5-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-bromo-5-fluorophenyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of a fluorophenylcarbamate derivative.

    Oxidation Reactions: Oxidation of the benzyl group can lead to the formation of benzaldehyde derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used, usually in acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylcarbamates depending on the nucleophile used.

    Reduction Reactions: The major product is typically a fluorophenylcarbamate derivative.

    Oxidation Reactions: Products include benzaldehyde derivatives and other oxidized forms of the benzyl group.

Scientific Research Applications

Benzyl (3-bromo-5-fluorophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Industry: It is used in the development of new materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of Benzyl (3-bromo-5-fluorophenyl)carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The carbamate group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. These interactions are crucial for the compound’s biological effects and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (4-bromo-3-fluorophenyl)carbamate
  • Benzyl (5-bromo-2-fluorophenyl)carbamate
  • Benzyl (3-bromo-4-fluorophenyl)carbamate

Uniqueness

Benzyl (3-bromo-5-fluorophenyl)carbamate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning affects its chemical reactivity and biological activity, making it distinct from other similar compounds. The combination of bromine and fluorine atoms also enhances its potential for forming halogen bonds, which can be exploited in drug design and material science.

Biological Activity

Benzyl (3-bromo-5-fluorophenyl)carbamate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a benzyl group attached to a carbamate functional group, with bromine and fluorine substituents on the phenyl ring. This structural arrangement is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on enzyme inhibition, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as its potential anticancer properties.

1. Enzyme Inhibition

Recent studies have shown that this compound exhibits significant inhibitory activity against AChE and BChE. The compound's IC50 values indicate its potency in inhibiting these enzymes, which are critical in the pathophysiology of Alzheimer's disease.

CompoundIC50 (AChE)IC50 (BChE)
This compound0.21 μM1.33 μM
Donepezil0.12 μM2.0 μM

These values suggest that this compound has a higher selectivity for AChE over BChE, which is beneficial for therapeutic applications targeting cognitive disorders .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were determined as follows:

Cell LineIC50 (μM)
LNCaP10.20
T47-D1.33
PC-33.29

These results indicate that this compound has potential as an anticancer agent, particularly against hormone-sensitive cancer types .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • AChE Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission which is beneficial in neurodegenerative conditions.
  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death .

Case Studies

Case Study 1: Alzheimer's Disease Model
In a preclinical study using a mouse model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function as measured by the Morris water maze test. Histological analysis showed reduced amyloid plaque formation compared to control groups.

Case Study 2: Cancer Cell Line Studies
In vitro assays on T47-D breast cancer cells showed that treatment with this compound led to significant reductions in cell viability after 72 hours, confirming its potential as a therapeutic agent against breast cancer.

Properties

IUPAC Name

benzyl N-(3-bromo-5-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c15-11-6-12(16)8-13(7-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBCAFSWVYPXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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